Product packaging for (2R,6R)-4-Benzyl-2,6-dimethylmorpholine(Cat. No.:)

(2R,6R)-4-Benzyl-2,6-dimethylmorpholine

Cat. No.: B11778851
M. Wt: 205.30 g/mol
InChI Key: LLKJAIKKDGIIJW-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R)-4-Benzyl-2,6-dimethylmorpholine is a chiral morpholine derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound serves as a valuable synthetic intermediate and building block for constructing more complex molecules. Its defined stereochemistry at the 2 and 6 positions of the morpholine ring makes it particularly useful for developing stereoselective synthetic pathways. Chirally pure morpholine scaffolds are frequently employed in pharmaceutical research for creating active compounds, including investigations into PI3K inhibitors for cancer therapy and the development of novel antibacterial agents . The structural motif of substituted morpholines is a common feature in molecules designed to interact with biological systems, often influencing the pharmacokinetics and binding affinity of potential drug candidates. The benzyl group at the 4-position and the methyl groups at the 2 and 6 positions provide distinct steric and electronic properties that researchers can exploit to fine-tune the reactivity and physical characteristics of this versatile intermediate. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B11778851 (2R,6R)-4-Benzyl-2,6-dimethylmorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2R,6R)-4-benzyl-2,6-dimethylmorpholine

InChI

InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1

InChI Key

LLKJAIKKDGIIJW-VXGBXAGGSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)C)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC=C2

Origin of Product

United States

Stereochemical Investigations and Conformational Analysis

Determination of Absolute Configuration

The absolute configuration of (2R,6R)-4-Benzyl-2,6-dimethylmorpholine is defined by the specific arrangement of the atoms at its two stereocenters, C2 and C6, of the morpholine (B109124) ring. The designation (2R,6R) indicates that both chiral centers possess the R configuration according to the Cahn-Ingold-Prelog priority rules.

The determination of the absolute configuration of such chiral molecules typically relies on a combination of spectroscopic and crystallographic techniques. While specific experimental data for this compound is not extensively detailed in publicly available literature, the general methodologies for such a determination would include:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of all atoms in the molecule can be established.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the (2R,6R) enantiomer), the absolute configuration can be unambiguously assigned.

Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) can also provide information about the absolute configuration by comparing the experimental data with that of structurally related compounds with a known absolute configuration.

Diastereoselectivity in Synthetic Pathways

The synthesis of this compound with high diastereoselectivity is a key challenge. The formation of the morpholine ring from appropriate precursors can lead to different stereoisomers. Achieving a high yield of the desired (2R,6R) isomer over other possibilities, such as the (2S,6R) or (2S,6S) isomers, is a primary goal of synthetic strategies.

One common approach to synthesizing substituted morpholines is the cyclization of β-amino alcohols. For this compound, this would likely involve the cyclization of a precursor containing the necessary chiral centers. The diastereoselectivity of such reactions is often influenced by several factors:

The nature of the starting materials: The stereochemistry of the precursors will directly influence the stereochemistry of the final product.

The reaction conditions: Temperature, solvent, and the choice of catalyst can all play a significant role in favoring the formation of one diastereomer over another.

The presence of chiral auxiliaries or catalysts: These can be employed to guide the stereochemical outcome of the reaction.

While specific synthetic routes with detailed diastereoselectivity data for this compound are not readily found in the literature, the general principles of asymmetric synthesis would apply.

Conformational Preferences of the Morpholine Ring System

The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts a chair conformation to minimize steric strain. In the case of this compound, the morpholine ring is expected to exist predominantly in a chair conformation.

In this chair conformation, the substituents can occupy either axial or equatorial positions. The relative stability of the possible chair conformers is determined by the steric interactions between the substituents.

Impact of Substituents on Ring Conformation and Stereochemistry

Methyl Groups: In a chair conformation, large substituents prefer to occupy the more spacious equatorial positions to minimize 1,3-diaxial interactions. Therefore, in the most stable conformation of this compound, both methyl groups are expected to be in equatorial positions. This arrangement minimizes steric hindrance.

Benzyl (B1604629) Group: The bulky benzyl group attached to the nitrogen atom will also have a preferred orientation. The nitrogen atom in the morpholine ring undergoes rapid pyramidal inversion. The benzyl group can be either axial or equatorial. The equatorial position is generally favored for large N-substituents in morpholines to reduce steric clashes with the axial hydrogens on the same side of the ring.

The interplay of these substituent effects dictates the predominant conformation of the molecule, which in turn influences its reactivity and biological activity.

Reactivity and Mechanistic Studies of 2r,6r 4 Benzyl 2,6 Dimethylmorpholine Derivatives

Reaction Pathways and Transformation Mechanisms

The functional groups present in (2R,6R)-4-benzyl-2,6-dimethylmorpholine derivatives, namely the tertiary amine, the ether linkage, and the benzyl (B1604629) group, dictate their reactivity. These sites allow for a range of chemical transformations, including nucleophilic additions, ring manipulations, and redox reactions.

Nucleophilic Addition and Substitution Reactions

Derivatives of this compound can participate in nucleophilic substitution reactions. For instance, modifications can be made to the N-benzyl group, or the entire benzyl group can be cleaved and replaced, allowing for the introduction of other functionalities.

Ring Opening and Rearrangement Processes

The morpholine (B109124) ring is generally stable under many reaction conditions. However, under harsh conditions, such as treatment with strong acids or certain reducing agents, ring opening can occur. The ether linkage is a potential site for cleavage. Such reactions can lead to the formation of diol or amino alcohol derivatives, depending on the specific reagents and reaction conditions employed.

Rearrangement reactions involving the morpholine skeleton are less common but can be induced under specific catalytic or thermal conditions. These processes can lead to the formation of different heterocyclic systems or rearranged acyclic products.

Oxidation and Reduction Reactions

The tertiary amine of the morpholine ring can be oxidized to form the corresponding N-oxide. This transformation can alter the electronic properties and reactivity of the molecule, potentially enabling further functionalization. The benzyl group is also susceptible to oxidation, which can lead to the formation of a benzoyl group or other oxidized products, depending on the oxidant used.

Reduction reactions can also be performed on derivatives of this compound. A key transformation is the hydrogenolysis of the N-benzyl group. This debenzylation reaction is a common strategy to deprotect the nitrogen atom, allowing for the introduction of other substituents or for the use of the resulting secondary amine in further synthetic steps. This is often achieved using catalytic hydrogenation.

Cycloaddition Mechanisms

While the saturated morpholine ring itself does not directly participate in cycloaddition reactions, derivatives can be designed to undergo such transformations. For instance, if a double bond is introduced into a substituent attached to the morpholine ring, it can participate in cycloaddition reactions like the Diels-Alder reaction. In such cases, the chiral morpholine moiety can act as a chiral auxiliary, influencing the stereochemical outcome of the cycloaddition.

Influence of Catalysis on Reaction Outcomes

Catalysis plays a pivotal role in many reactions involving this compound derivatives. The choice of catalyst can significantly influence the reaction rate, yield, and selectivity.

For instance, in the debenzylation of the N-benzyl group via hydrogenolysis, transition metal catalysts such as palladium on carbon (Pd/C) are commonly employed. The catalyst provides a surface for the reaction to occur and facilitates the cleavage of the C-N bond.

In the context of asymmetric synthesis, where derivatives of this compound are used as chiral ligands or auxiliaries, the choice of metal catalyst is crucial. The coordination of the metal to the chiral ligand creates a chiral catalytic species that can control the stereochemistry of the reaction.

Regioselectivity and Stereocontrol in Reactions

One of the most important aspects of the chemistry of this compound is its application in achieving regioselectivity and stereocontrol.

When used as a chiral auxiliary, the stereocenters at the C2 and C6 positions of the morpholine ring create a chiral environment that can direct the approach of incoming reagents. This steric influence can lead to the preferential formation of one regioisomer or stereoisomer over others. For example, in alkylation reactions of enolates derived from amides of this compound, the bulky chiral auxiliary can block one face of the enolate, leading to a highly diastereoselective alkylation.

The predictable stereocontrol exerted by this chiral auxiliary has made it a valuable tool in the synthesis of complex molecules with defined stereochemistry. The ability to control the formation of new stereocenters is a cornerstone of modern organic synthesis, and chiral morpholine derivatives have proven to be effective in this regard.

Applications of 2r,6r 4 Benzyl 2,6 Dimethylmorpholine As a Chiral Scaffold and Auxiliary in Advanced Organic Synthesis

Use as Chiral Building Blocks for Complex Molecules

The inherent chirality and defined stereochemistry of (2R,6R)-4-benzyl-2,6-dimethylmorpholine make it an attractive starting material for the synthesis of more complex chiral molecules. lifechemicals.com The morpholine (B109124) ring system itself is a common motif in many biologically active compounds and pharmaceuticals. e3s-conferences.org By utilizing the pre-existing stereocenters of the (2R,6R)-2,6-dimethylmorpholine core, chemists can significantly simplify synthetic routes and avoid challenging enantioselective steps.

One notable application is in the synthesis of agricultural and pharmaceutical compounds. For instance, the cis-2,6-dimethylmorpholine (B33440) core is a key structural component of the fungicide amorolfine (B1665469). google.com The asymmetric synthesis of optically pure amorolfine hydrochloride can be achieved by reacting cis-2,6-dimethylmorpholine with a chiral side chain. google.com This approach leverages the readily available chiral morpholine to build a more complex and valuable molecule.

The synthesis of highly substituted chiral morpholine derivatives further highlights the utility of this scaffold. Electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols can yield complex morpholine structures with high diastereoselectivity. banglajol.info This demonstrates how the fundamental morpholine structure can be elaborated upon to create a diverse range of chiral building blocks for various synthetic endeavors. nih.govnih.gov

Role as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. banglajol.info While specific data on the use of this compound as a chiral auxiliary is not extensively documented in publicly available research, the broader class of chiral morpholines has been explored for this purpose. The principle involves attaching the chiral morpholine unit to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary.

The rigid C2-symmetric framework of this compound is theoretically well-suited for inducing facial selectivity in reactions at an attached prochiral center. For example, in alkylation reactions, the bulky benzyl (B1604629) group and the defined stereochemistry of the methyl groups could effectively shield one face of an enolate, leading to the preferential formation of one diastereomer. However, detailed studies quantifying the diastereomeric excess (d.e.) for such applications with this specific compound are needed to fully establish its efficacy as a chiral auxiliary.

Ligand Design in Metal-Catalyzed Asymmetric Reactions

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govchimia.chresearchgate.net The C2-symmetric backbone of (2R,6R)-2,6-dimethylmorpholine provides an excellent starting point for the development of novel chiral ligands. scispace.comresearchgate.netrsc.orgsemanticscholar.org By modifying the nitrogen atom with coordinating groups, it is possible to create bidentate or polydentate ligands that can complex with transition metals.

The stereogenic centers of the morpholine ring can effectively transfer chirality to the catalytic center, influencing the stereochemical outcome of the reaction. For example, phosphine-containing groups could be introduced at the nitrogen atom to create P,N-ligands. Such ligands have shown great promise in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. rsc.org

While the direct application of ligands derived from this compound is not widely reported, the potential is evident from the success of other chiral morpholine-based ligands. The development and testing of such ligands in key asymmetric transformations would be a valuable area of future research.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. nih.govnih.gov Chiral amines and their derivatives are a prominent class of organocatalysts. The this compound structure, being a chiral secondary amine, has inherent potential for organocatalytic applications.

For instance, upon debenzylation, the resulting (2R,6R)-2,6-dimethylmorpholine could potentially act as a catalyst in enamine or iminium ion-mediated reactions. The chiral environment provided by the dimethylmorpholine scaffold could induce enantioselectivity in reactions such as Michael additions or aldol (B89426) reactions. While specific examples detailing the use of this compound or its debenzylated derivative as an organocatalyst are still emerging, the structural features suggest it is a promising candidate for exploration in this rapidly growing field of catalysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties.

Geometry Optimization

A fundamental step in any computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For (2R,6R)-4-Benzyl-2,6-dimethylmorpholine, this process would involve using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to find the geometry that corresponds to the minimum energy on the potential energy surface. This would reveal the preferred conformation of the morpholine (B109124) ring, which typically adopts a chair-like structure, as well as the orientation of the equatorial or axial methyl groups at the C2 and C6 positions and the N-benzyl substituent. The resulting bond lengths, bond angles, and dihedral angles define the molecule's shape.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Atomic Charges)

Once the geometry is optimized, DFT is used to analyze the electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, population analysis methods, such as Mulliken or Natural Population Analysis (NPA), can be employed to calculate the partial atomic charges on each atom. This information helps in understanding the distribution of electrons within the molecule, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions. For this compound, this would highlight the relative charges on the nitrogen and oxygen heteroatoms, the carbon atoms of the morpholine and benzyl (B1604629) rings, and the attached hydrogen atoms.

Transition State Modeling for Reaction Mechanisms

DFT is also a powerful tool for investigating the mechanisms of chemical reactions. By locating and characterizing the transition state structures—the highest energy point along a reaction pathway—researchers can calculate activation energies and gain insight into how the molecule might be formed or how it might react with other chemical species. For a molecule like this compound, this could involve modeling its synthesis, for example, the N-benzylation of (2R,6R)-2,6-dimethylmorpholine, to understand the energetic feasibility and stereochemical outcome of the reaction.

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including DFT and ab initio wave-function-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods solve the Schrödinger equation (or an approximation of it) for a given molecule. For this compound, these calculations would provide fundamental data on its total energy, dipole moment, and polarizability. While more computationally expensive than DFT, higher-level ab initio methods can offer even greater accuracy for certain properties and serve as a benchmark for DFT results.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a broader set of computational techniques that include quantum mechanics as well as classical mechanics (molecular mechanics). For a flexible molecule like this compound, which has several rotatable bonds, molecular dynamics (MD) simulations can be particularly insightful. MD simulations model the movement of atoms and molecules over time based on a force field, providing a dynamic picture of the conformational landscape. This can reveal the different accessible conformations of the benzyl group and the morpholine ring and the energetic barriers between them. Such studies are valuable for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

Correlation with Experimental Data

A critical aspect of any computational study is the validation of its results against experimental data. For this compound, theoretically calculated properties would ideally be compared with experimental findings. For instance:

Geometric Parameters: Calculated bond lengths and angles from geometry optimization can be compared with data from X-ray crystallography, if available for this compound or a closely related analog.

Spectroscopic Data: Theoretical vibrational frequencies (from DFT) can be correlated with experimental infrared (IR) and Raman spectra. Calculated NMR chemical shifts (using methods like GIAO) can be compared with experimental ¹H and ¹³C NMR data.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which can be compared to experimental UV-Vis absorption spectra.

Good agreement between theoretical and experimental data lends confidence to the computational model and allows for reliable prediction of properties that are difficult or impossible to measure experimentally.

Advanced Analytical Methodologies for Characterization and Enantiomeric Purity Assessment

Chiral Chromatography (HPLC, GC, SFC, CE)

Chiral chromatography is a cornerstone for the separation of enantiomers. This technique utilizes a chiral environment, most commonly a chiral stationary phase (CSP), to induce diastereomeric interactions with the enantiomers, leading to different retention times and thus, separation. The choice of chromatographic technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), or Capillary Electrophoresis (CE)—depends on the physicochemical properties of the analyte, such as volatility, solubility, and thermal stability. For a non-volatile compound like (2R,6R)-4-Benzyl-2,6-dimethylmorpholine, HPLC and SFC are generally the most suitable methods.

A review of contemporary chiral separation methods highlights the extensive use of various CSPs in HPLC for resolving enantiomers of a wide array of compounds. nih.govnih.gov The separation is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. eijppr.com

Chiral Stationary Phases

The efficacy of chiral separation is heavily reliant on the selection of the appropriate chiral stationary phase (CSP). eijppr.com These phases create a chiral environment that allows for differential interaction with the enantiomers. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used due to their broad applicability and high enantioselectivity for a diverse range of chiral compounds. eijppr.comchromatographyonline.com The mechanism of chiral recognition on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate (B1207046) derivatives of the polysaccharide backbone. nih.gov

For a molecule like this compound, the key structural features for chiral recognition on a polysaccharide-based CSP would be the tertiary amine, the ether oxygen, and the aromatic benzyl (B1604629) group. These functional groups can engage in multiple interactions with the chiral selector.

Other types of CSPs that can be effective for the separation of chiral amines and related structures include Pirkle-type, cyclodextrin-based, and macrocyclic antibiotic-based phases. eijppr.com Ligand-exchange chromatography, which is particularly useful for molecules with electron-donating atoms like nitrogen and oxygen, could also be employed. eijppr.com

To illustrate the application of chiral HPLC for a related compound class, the enantiomeric excess of (2R,6R)-benzyl 2-methyl-6-(prop-1-enyl)piperidine-1-carboxylate was determined using a Daicel Chiralpak AD-H column, which is a polysaccharide-based CSP.

ParameterValue
Column Daicel Chiralpak AD-H
Mobile Phase Hexane/2-propanol = 40/1
Flow Rate 0.5 mL/min
Detection UV at 254 nm
This table presents typical HPLC conditions for the chiral separation of a related piperidine (B6355638) derivative, demonstrating a common approach for such analyses.

Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds. For less volatile molecules, derivatization to increase volatility may be necessary. Chiral GC columns often utilize cyclodextrin (B1172386) derivatives as the stationary phase to achieve separation. nih.gov

High-Throughput Screening Protocols

The discovery and development of new chiral catalysts and drugs necessitate the rapid analysis of enantiomeric excess for a large number of samples. High-throughput screening (HTS) methods are therefore of great importance. nih.govnih.gov Optical techniques are well-suited for HTS due to their speed and amenability to parallel analysis in microplate formats. xmu.edu.cn Fluorescence-based assays, for instance, can be adapted for HTS to quickly determine the enantiomeric composition of chiral amines and related compounds. nih.gov

Microfluidic devices have also emerged as a promising platform for high-throughput chiral separations, offering significantly reduced analysis times compared to conventional LC and CE methods. nih.gov These miniaturized systems are economical in their use of samples and reagents, making them ideal for screening applications. nih.gov

Spectroscopic Techniques (NMR, CD, Fluorescence)

Spectroscopic methods provide invaluable information about the structure, stereochemistry, and enantiomeric purity of chiral compounds.

Nuclear Magnetic Resonance (NMR) Studies for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule. For this compound, ¹H NMR would show characteristic signals for the benzyl protons, the morpholine (B109124) ring protons, and the methyl group protons. The coupling patterns and chemical shifts of the diastereotopic protons on the morpholine ring can provide insights into the ring's conformation.

While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric differences in the NMR spectra, allowing for the determination of enantiomeric purity. rsc.org For example, the addition of a chiral solvating agent can cause the signals of the two enantiomers to appear at slightly different chemical shifts, and the integration of these signals can be used to calculate the enantiomeric excess.

Below are tables with expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs in this compound, based on data for related structures. chemicalbook.combeilstein-journals.orgchemicalbook.comchemicalbook.com

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm)
Benzyl (aromatic) 7.2 - 7.4
Benzyl (CH₂) ~3.5
Morpholine (ring CH) 3.6 - 3.8
Morpholine (ring CH₂) 2.0 - 2.8
Methyl (CH₃) ~1.1

This table presents estimated ¹H NMR chemical shift ranges for the primary functional groups in the target molecule.

Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)
Benzyl (aromatic) 127 - 138
Benzyl (CH₂) ~60
Morpholine (ring CH) ~72
Morpholine (ring CH₂) ~55
Methyl (CH₃) ~18

This table presents estimated ¹³C NMR chemical shift ranges for the primary functional groups in the target molecule.

Circular Dichroism (CD) for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com This technique is inherently sensitive to the stereochemistry of a molecule and can be a powerful tool for determining enantiomeric excess. xmu.edu.cnthermofisher.com A CD signal is only observed for chiral molecules that absorb light, and the signal is directly proportional to the concentration difference between the two enantiomers. youtube.com

For a compound like this compound, the benzyl chromophore would be expected to give rise to a CD spectrum in the UV region. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of a specific enantiomer. By creating a calibration curve with samples of known enantiomeric excess, the e.e. of an unknown sample can be determined. thermofisher.com This method is rapid and can be adapted for high-throughput screening. thermofisher.comnih.gov The accuracy of CD-based methods for determining high enantiomeric excess values can be significantly improved by exploiting non-linear effects, such as the "majority rules" effect in helical polymers. xmu.edu.cn

Fluorescent Indicator Displacement Assays

Fluorescent indicator displacement (FID) assays are a sensitive method for detecting and quantifying interactions between a host and a guest molecule. In the context of chiral analysis, a chiral fluorescent sensor can be designed to interact differently with the two enantiomers of an analyte, resulting in a change in its fluorescence properties. nih.gov This change, which can be an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, can be correlated with the enantiomeric composition of the sample. nih.gov

For a chiral amine like this compound, a fluorescent assay could be developed using a chiral host molecule that can selectively bind to one enantiomer over the other. nih.gov The binding event would displace a fluorescent indicator, leading to a measurable change in fluorescence. Such assays are highly sensitive and can be adapted for high-throughput formats, making them suitable for the rapid screening of chiral compounds. nih.gov For instance, a method has been developed for the simultaneous determination of both concentration and enantiomeric composition of functional chiral amines using a combination of a BINOL-based chiral aldehyde and salicylaldehyde (B1680747) with Zn(II). nih.gov

Chiral Recognition Mechanisms and Sensing

Chiral recognition is fundamentally based on the differential interactions between a chiral selector and the enantiomers of a chiral analyte. These interactions, which can include hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole forces, lead to the formation of transient diastereomeric complexes with different stabilities, allowing for their separation or differentiation. springernature.comnih.gov

In the context of HPLC, a chiral stationary phase (CSP) incorporates a chiral selector that interacts differently with the enantiomers of the analyte as they pass through the column, resulting in different retention times. nih.govsigmaaldrich.com For NMR spectroscopy, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are used to create a diastereomeric environment, which leads to distinguishable signals for the enantiomers in the NMR spectrum. mdpi.comresearchgate.net

Hypothetical Chiral Recognition Involving this compound:

While no specific data exists, one can speculate on the potential chiral recognition mechanisms of this compound based on its structural features:

The Chiral Morpholine Ring: The rigid, C2-symmetric (2R,6R)-dimethylmorpholine core provides a defined three-dimensional structure. The stereochemistry at the C2 and C6 positions would create a specific chiral environment.

The Benzyl Group: The benzyl substituent on the nitrogen atom introduces an aromatic ring capable of π-π stacking interactions with other aromatic analytes.

The Nitrogen and Oxygen Atoms: The nitrogen and oxygen atoms within the morpholine ring can act as hydrogen bond acceptors.

For this compound to function as a chiral selector, it would need to be immobilized onto a solid support to create a CSP for HPLC or used as a mobile phase additive. chiralpedia.comspringernature.com Alternatively, in NMR studies, it could potentially act as a chiral solvating agent, where its interaction with enantiomeric analytes would lead to the formation of diastereomeric solvates with distinct NMR spectra. researchgate.netnih.gov

Data Tables:

Due to the absence of experimental research on the chiral recognition properties of this compound, no data tables on its performance as a chiral selector or sensor can be provided. The generation of such data would require dedicated experimental studies, including:

Chiral HPLC Method Development: Screening of various analytes to determine the separation factors (α) and resolutions (Rs) on a CSP derived from this compound.

NMR Titration Experiments: Studies to measure the differences in chemical shifts (Δδ) for the enantiomers of a chiral guest upon addition of this compound as a chiral solvating agent.

Computational Modeling: Molecular docking and dynamics simulations to predict and rationalize the binding interactions between the morpholine derivative and enantiomeric guests. researchgate.net

Q & A

Q. What synthetic strategies are recommended for (2R,6R)-4-Benzyl-2,6-dimethylmorpholine, and how can stereochemical purity be ensured?

Synthesis of morpholine derivatives often involves multi-step protocols with careful control of stereochemistry. For example, benzylmorpholine analogs can be synthesized using a MiniBlock® apparatus with established protocols, such as nucleophilic substitution or reductive amination reactions . To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be employed. X-ray crystallography (as demonstrated in related compounds like benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl derivatives) can confirm stereochemistry post-synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors .
  • Storage: Keep containers sealed in dry, ventilated areas away from ignition sources .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and avoid environmental release .

Q. Which analytical methods are most reliable for structural confirmation and purity assessment?

  • X-ray Crystallography: Provides definitive structural confirmation, as shown in studies of benzyl-substituted morpholine derivatives .
  • Spectroscopy: NMR (¹H/¹³C) and mass spectrometry (HRMS) for functional group analysis and molecular weight verification .
  • Chromatography: HPLC or GC with chiral columns to assess enantiomeric purity .

Advanced Research Questions

Q. How does the antinociceptive mechanism of (2R,6R)-HNK differ from ketamine, and what experimental evidence supports this?

(2R,6R)-HNK’s antinociception is AMPA receptor (AMPAR)-dependent, unlike ketamine, which involves opioid receptors. Key evidence:

  • Pretreatment with AMPAR antagonist NBQX blocked (2R,6R)-HNK’s effects in BALB/cJ mice, while naltrexone (opioid antagonist) had no impact .
  • Ketamine’s antinociception was reversed by naltrexone but not NBQX, highlighting divergent pathways .

Q. How should researchers design dose-response studies to evaluate (2R,6R)-HNK’s antidepressant efficacy?

  • Dose Selection: Use quarter-log scales (e.g., 10–32 mg/kg) to capture inverted U-shaped dose-response curves, as higher doses may show reduced efficacy .
  • Timing: Measure effects at 24 hours post-administration to assess delayed responses .
  • Models: Employ validated rodent models (e.g., forced swimming test, chronic social defeat stress) and include both sexes due to potential sex-specific responses .

Q. How can contradictory findings on (2R,6R)-HNK’s antidepressant efficacy be resolved?

Contradictions arise from differences in:

  • Experimental Models: Efficacy varies between inflammation-induced vs. stress-induced depression models .
  • Exposure Levels: Ensure metabolite concentrations match those achieved after (R)-ketamine administration .
  • Cross-Lab Validation: Replicate studies in independent labs using standardized protocols (e.g., consistent dosing, strain selection) .

Q. What structural modifications enhance this compound’s biological activity?

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., chloro, fluoro) on the benzyl ring improves CYP450 inhibition, as seen in benzylmorpholine analogs .
  • Steric Hindrance: 2,6-Dimethyl groups on the morpholine ring enhance metabolic stability, as demonstrated in derivatives like 2-(2,6-dimethylmorpholino)-5-nitrobenzoic acid .

Methodological Notes

  • Data Analysis: Use two-way ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate treatment × time interactions in behavioral assays .
  • Control Experiments: Include vehicle controls and receptor antagonists (e.g., NBQX, naltrexone) to isolate mechanistic pathways .

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